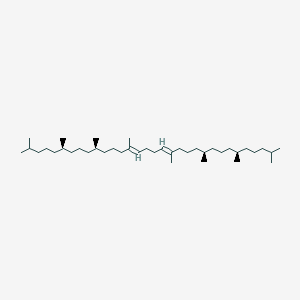
(14E,18E)-lycopadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14E,18E)-lycopadiene is an organic molecular entity.
Aplicaciones Científicas De Investigación
Biofuel Production
Overview :
Lycopadiene has been identified as a potential precursor for biofuels due to its high energy content and favorable combustion properties. The ability of Botryococcus braunii to produce significant amounts of this compound makes it a candidate for sustainable fuel production.
Case Study :
Research has demonstrated that lycopadiene can be converted into higher-value biofuels through various chemical processes such as hydrogenation and dehydrogenation. For instance, studies indicate that the catalytic conversion of lycopadiene can yield alkanes suitable for diesel fuel, enhancing the viability of algal biofuels as a renewable energy source .
Pharmaceutical Applications
Overview :
The structural characteristics of (14E,18E)-lycopadiene suggest potential biological activities that can be harnessed in the pharmaceutical industry. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Research Findings :
A study published in Phytochemistry outlines the antimicrobial effects of lycopadiene derivatives against various pathogens, indicating its potential use in developing new antibiotics . Additionally, investigations into its anti-inflammatory properties have shown promise in reducing inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases.
Material Science
Overview :
Lycopadiene's unique chemical structure makes it an attractive candidate for developing advanced materials. Its thermal stability and resistance to degradation are beneficial for creating durable products.
Applications :
- Polymer Production : Lycopadiene can be polymerized to produce high-performance elastomers and plastics. These materials are valuable in industries ranging from automotive to consumer goods due to their superior mechanical properties.
- Coatings and Sealants : The compound's hydrophobic nature allows it to be used in formulating protective coatings that resist moisture and chemical exposure .
Environmental Applications
Overview :
Given the growing concern over environmental issues, this compound's role in bioremediation is being explored. Its ability to interact with pollutants may aid in detoxifying contaminated environments.
Case Studies :
Research indicates that lycopadiene can be utilized by certain microbial communities to degrade hydrocarbons in oil spills, showcasing its potential as an eco-friendly solution for environmental cleanup .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Biofuel Production | Precursor for renewable fuels | Catalytic conversion yields alkanes suitable for diesel fuel |
| Pharmaceuticals | Antimicrobial and anti-inflammatory properties | Effective against various pathogens; reduces inflammation |
| Material Science | Used in polymers and coatings for enhanced durability | High-performance elastomers; protective coatings |
| Environmental Remediation | Potential use in bioremediation of contaminated sites | Effective degradation of hydrocarbons in oil spills |
Propiedades
Número CAS |
111051-86-6 |
|---|---|
Fórmula molecular |
C40H78 |
Peso molecular |
559 g/mol |
Nombre IUPAC |
(6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-octamethyldotriaconta-14,18-diene |
InChI |
InChI=1S/C40H78/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h21-22,33-34,37-40H,11-20,23-32H2,1-10H3/b35-21+,36-22+/t37-,38-,39+,40+/m1/s1 |
Clave InChI |
JBDZFQFIKGPIRH-PQPPKSKMSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
SMILES isomérico |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/CC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)/C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















